molecular formula C15H22INO B259810 N,N-dibutyl-2-iodobenzamide

N,N-dibutyl-2-iodobenzamide

Cat. No.: B259810
M. Wt: 359.25 g/mol
InChI Key: CLFVGXCTQGJSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutyl-2-iodobenzamide is a benzamide derivative featuring an iodine substituent at the 2-position of the aromatic ring and two butyl groups attached to the nitrogen atom. Key properties of these compounds depend on substituent positioning, alkyl chain length, and electronic effects of the aromatic ring .

Properties

Molecular Formula

C15H22INO

Molecular Weight

359.25 g/mol

IUPAC Name

N,N-dibutyl-2-iodobenzamide

InChI

InChI=1S/C15H22INO/c1-3-5-11-17(12-6-4-2)15(18)13-9-7-8-10-14(13)16/h7-10H,3-6,11-12H2,1-2H3

InChI Key

CLFVGXCTQGJSJC-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1I

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • Iodo Position: The 2-iodo configuration (as in this compound) may hinder melanin binding compared to 4-iodo derivatives like BZA, which show higher melanoma uptake .
  • Aromatic Modifications : Additional substituents (e.g., methoxy, acetamido) on the benzamide ring enhance metabolic stability and tumor retention in analogs like compound 6 from .

Tumor Uptake and Excretion

  • BZA (4-Iodo): Achieves 4–23.2% ID/g in murine melanoma at 6 hours post-injection due to slow urinary excretion .
  • This compound (Hypothesized) : The dibutyl groups may prolong blood circulation but could reduce tumor specificity if bulky substituents impede tissue penetration.
  • Compound 6 () : Features a 5-iodo-2-methoxy-4-acetamido group, achieving 23.2% ID/g uptake, highlighting the importance of electron-withdrawing substituents for stability .

Metabolic Stability

  • BZA : Rapidly clears from blood but retains high tumor-to-background ratios (tumor/blood = 37 at 24 hours) .
  • Polar vs. Nonpolar Derivatives: Hydrophilic groups (e.g., hydroxyphenyl in ) may accelerate excretion, while lipophilic dibutyl groups could enhance tissue retention .

Receptor Binding and Mechanism of Action

  • Melanoma Targeting: BZA and analogs localize in melanin granules, independent of sigma-receptor binding . In contrast, 4-[¹²⁵I]BP () targets sigma receptors in breast cancer with high affinity (Kᵢ = 26 nM) .

Clinical and Preclinical Efficacy

  • BZA in Clinical Trials: Demonstrated 81% sensitivity and 100% specificity in detecting melanoma metastases in a Phase II trial .

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